molecular formula C22H37N3O3S B159752 Isoaminile cyclamate CAS No. 10075-36-2

Isoaminile cyclamate

Cat. No. B159752
CAS RN: 10075-36-2
M. Wt: 423.6 g/mol
InChI Key: REVYDCJKWVXJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoaminile cyclamate is a derivative of Isoaminile, an antitussive (cough suppressant) used under the trade-name Peracon . It is also an anticholinergic, exhibiting both antimuscarinic and antinicotinic properties .


Molecular Structure Analysis

The chemical formula of Isoaminile cyclamate is C22H37N3O3S . The IUPAC name is 4-(dimethylamino)-2-phenyl-2-(propan-2-yl)pentanenitrile; N-cyclohexylsulfamic acid .


Physical And Chemical Properties Analysis

Isoaminile cyclamate has a molecular weight of 423.62 and a chemical formula of C22H37N3O3S . Its water solubility is 0.0672 mg/mL, and it has a logP value of 3.44 .

Scientific Research Applications

1. Understanding Compulsive Drug Use and Physical Dependence

Isoaminile, under the brand name Peracon, has been studied for its physical dependence capacity and CN− release activity. Research demonstrated that isoaminile does not cause physical dependence and only shows slight CN− release activity at high doses. This study contributes to understanding the mechanisms of drug abuse and dependence (Marigo, Ferrara, Cima, Giusti, & Floreani, 1979).

2. Efficacy and Safety in Cough Suppression

Isoaminile citrate's efficacy and safety as an antitussive agent have been assessed in comparison to chlophedianol hydrochloride. The study found that isoaminile is an effective cough suppressant without interfering with the expectoration process, showing its potential as a therapeutic option in respiratory conditions (Diwan, Dhand, Jindal, Malik, & Sharma, 1982).

3. Exploring Cyclohexylamine Formation and Cardiovascular Effects

Research on calcium cyclamate, a metabolite of isoaminile, has shown its effects on the formation of cyclohexylamine and the consequent cardiovascular parameters. This is crucial for understanding the metabolic pathways and potential cardiovascular impacts of substances related to isoaminile (Buss, Renwick, Donaldson, & George, 1992).

4. Long-term Metabolism Analysis

A study on the long-term metabolism of cyclamate, a related substance to isoaminile, in humans, provided insights into the body's ability to convert cyclamate to cyclohexylamine over a prolonged period. This research has implications for understanding chronic exposure effects (Renwick, Thompson, O'Shaughnessy, & Walter, 2004).

5. Assessing Behavioral and Chromosomal Effects

Research on the behavioral effects and chromosomal damage induced by calcium cyclamate and sodium cyclamate, metabolites of isoaminile, has contributed to understanding the genetic and neurological impacts of these compounds (Stone, Matalka, & Riordan, 1969).

Safety And Hazards

Isoaminile is used as a cough suppressant, and the normal therapeutic dose is 40–80 mg of the cyclamate salt, with a maximum of five doses in a 24-hour period . Canadians may be exposed to sodium cyclamate and cyclohexylamine from environmental sources and through the use of certain products available to consumers .

properties

IUPAC Name

cyclohexylsulfamic acid;4-(dimethylamino)-2-phenyl-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2.C6H13NO3S/c1-13(2)16(12-17,11-14(3)18(4)5)15-9-7-6-8-10-15;8-11(9,10)7-6-4-2-1-3-5-6/h6-10,13-14H,11H2,1-5H3;6-7H,1-5H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVYDCJKWVXJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(C)N(C)C)(C#N)C1=CC=CC=C1.C1CCC(CC1)NS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905721
Record name Cyclohexylsulfamic acid--4-(dimethylamino)-2-phenyl-2-(propan-2-yl)pentanenitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoaminile cyclamate

CAS RN

10075-36-2
Record name Sulfamic acid, N-cyclohexyl-, compd. with α-[2-(dimethylamino)propyl]-α-(1-methylethyl)benzeneacetonitrile (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10075-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoaminile cyclamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylsulfamic acid--4-(dimethylamino)-2-phenyl-2-(propan-2-yl)pentanenitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyclohexylsulphamic acid, compound with α-[2-(dimethylamino)propyl]-α-isopropylbenzene-1-acetonitrile (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.175
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOAMINILE CYCLAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4055851484
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoaminile cyclamate
Reactant of Route 2
Reactant of Route 2
Isoaminile cyclamate
Reactant of Route 3
Isoaminile cyclamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Isoaminile cyclamate
Reactant of Route 5
Isoaminile cyclamate
Reactant of Route 6
Isoaminile cyclamate

Citations

For This Compound
6
Citations
P Eur - JAMA, 1980 - drugfuture.com
… Isoaminile Cyclamate (rINNM) … Isoaminile cyclamate has been given orally in the following doses: • 1 to 6 years: 20 mg 2 or 3 times daily • over 6 years: 40 mg 2 or 3 times daily …
Number of citations: 3 www.drugfuture.com
F Antonietti, E Brenna, C Fuganti, FG Gatti… - …, 2005 - thieme-connect.com
A lipase-mediated synthesis of all four enantiomers of isoaminile is reported. The key issues of the paper are:(i) enantioselective acetylation of allylic alcohol (E)-(±)-5 to give (E, S)-5 (ee…
Number of citations: 10 www.thieme-connect.com
L Strydom, G. and Baker - Journal of Modern Pharmacy, 2001 - journals.co.za
2 MS Autlil MIDAS QI», SI UFrTOS'10. 20 Rts No. 3U75, 0357, e. to 1 told anlar* Atcrvastalffi Caknen Tm^ cr^ re. equrvjwnt to 10 mg cr A) m^ Atofvisutr. Pfcer Ijtonflonea (Ply) l. lfj No'…
Number of citations: 1 journals.co.za
RJ Mycka - 2019 - dsc.duq.edu
… 95c Sold as the isoaminile-cyclamate salt under the name Peracon®, a chiral synthesis of isoaminile 72, was previously achieved by means of a 12-step synthesis.95c Making use of …
Number of citations: 0 dsc.duq.edu
RJ Mycka, WT Eckenhoff, OW Steward, NZ Barefoot… - Tetrahedron, 2013 - Elsevier
Deprotonating γ- and δ-hydroxynitriles with i-PrMgCl allows highly diastereoselective alkylations controlled by the asymmetry of the remote carbinol stereocenter. Mechanistic …
Number of citations: 5 www.sciencedirect.com
TL Edinburg, D Greeff - SOUTH AFRICAN PHARMACEUTICAL JOURNAL, 2002
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.